molecular formula C6H9NO2 B1662698 1-Cyclopentene-1-carboxylicacid,4-amino-(9CI) CAS No. 77745-27-8

1-Cyclopentene-1-carboxylicacid,4-amino-(9CI)

Cat. No.: B1662698
CAS No.: 77745-27-8
M. Wt: 127.14 g/mol
InChI Key: CVVDYLXTNDBWJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentene-1-carboxylicacid,4-amino-(9CI) is a compound of significant interest in the field of medicinal chemistry. It is a conformationally restricted analogue of gamma-aminobutyric acid (GABA), the predominant inhibitory neurotransmitter in the mammalian central nervous system . This compound has been studied for its potential to interact with GABA receptors, making it a valuable tool in neurochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-aminocyclopent-1-enecarboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the addition of thiol substituents to the α,β-unsaturated system of the compound .

Industrial Production Methods: While specific industrial production methods for 4-aminocyclopent-1-enecarboxylic acid are not extensively documented, the general principles of large-scale amino acid synthesis, such as the use of robust and scalable cyclization reactions, are likely applicable.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentene-1-carboxylicacid,4-amino-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

  • cis-3-Aminocyclopentanecarboxylic acid (CACP)
  • trans-3-Aminocyclopentanecarboxylic acid (TACP)
  • 4-PIOL (5-(4-piperidyl)-3-isoxazolol)

Comparison: 1-Cyclopentene-1-carboxylicacid,4-amino-(9CI) is unique due to its unsaturated cyclopentene structure, which provides distinct conformational constraints compared to its saturated analogues (CACP and TACP) . This structural difference results in unique binding properties and biological activities, making it a valuable compound for studying GABA receptor interactions.

Properties

IUPAC Name

4-aminocyclopentene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1,5H,2-3,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVDYLXTNDBWJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(CC1N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopentene-1-carboxylicacid,4-amino-(9CI)
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1-Cyclopentene-1-carboxylicacid,4-amino-(9CI)
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1-Cyclopentene-1-carboxylicacid,4-amino-(9CI)
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1-Cyclopentene-1-carboxylicacid,4-amino-(9CI)
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1-Cyclopentene-1-carboxylicacid,4-amino-(9CI)
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1-Cyclopentene-1-carboxylicacid,4-amino-(9CI)

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